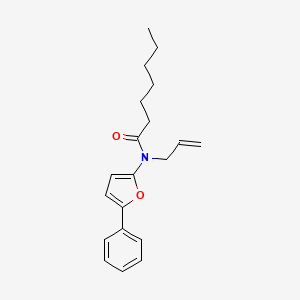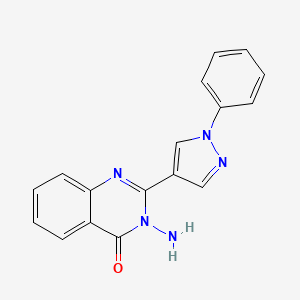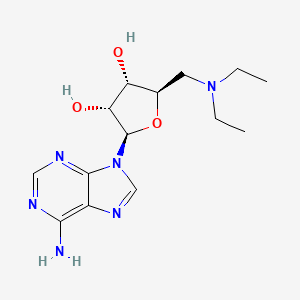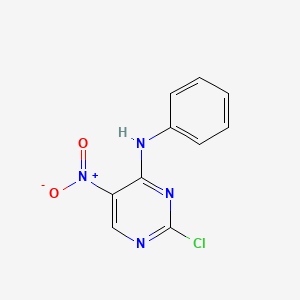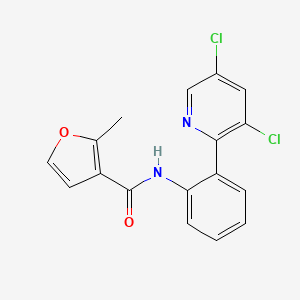![molecular formula C20H25O2P B12914394 1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol CAS No. 89358-61-2](/img/structure/B12914394.png)
1-[(Diphenylphosphoryl)methyl]cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C20H25O2P It is characterized by the presence of a phosphine oxide group attached to a cycloheptyl ring and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide typically involves multi-step reactions. One common method includes the use of trifluoroacetic acid and n-butyllithium. The reaction conditions often involve low temperatures, such as -78°C, followed by gradual warming to room temperature. The process may also include the use of borane (B2H6) and subsequent oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) .
Industrial Production Methods
While specific industrial production methods for ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups or the cycloheptyl group is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, n-butyllithium, borane, and hydrogen peroxide. Reaction conditions often involve low temperatures and controlled addition of reagents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions yield the corresponding phosphines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is used as a ligand in coordination chemistry. It can form complexes with various metals, which are useful in catalysis and other chemical processes.
Biology and Medicine
Industry
In industrial applications, ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by providing an optimal environment for the reactants.
Comparación Con Compuestos Similares
Similar Compounds
Methyldiphenylphosphine: This compound is similar in structure but lacks the cycloheptyl group.
Diphenylphosphine oxide: This compound is similar but does not have the hydroxycycloheptyl group.
Uniqueness
((1-Hydroxycycloheptyl)methyl)diphenylphosphine oxide is unique due to the presence of the hydroxycycloheptyl group, which can impart different steric and electronic properties compared to other phosphine oxides. This uniqueness can influence its reactivity and the types of complexes it forms with metals.
Propiedades
Número CAS |
89358-61-2 |
|---|---|
Fórmula molecular |
C20H25O2P |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-(diphenylphosphorylmethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C20H25O2P/c21-20(15-9-1-2-10-16-20)17-23(22,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,21H,1-2,9-10,15-17H2 |
Clave InChI |
ZLNRLHURAMCFIN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12914325.png)
![6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol](/img/structure/B12914329.png)
![5,11-Dihexyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12914330.png)
![3-(2-Fluorophenyl)-6-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914334.png)
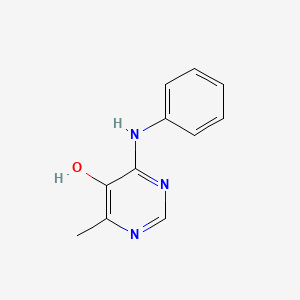



![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12914365.png)
